N-(2,4-dimethoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrido[1,2-a]thieno[2,3-d]pyrimidine core, substituted with a 2,4-dimethoxyphenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions. For example, a reaction between 2-aminothiophene and a suitable aldehyde or ketone can form the thieno[2,3-d]pyrimidine intermediate.
Introduction of the 2,4-Dimethoxyphenyl Group: This step involves the substitution reaction where the 2,4-dimethoxyphenyl group is introduced to the core structure. This can be achieved using a suitable halogenated derivative of the 2,4-dimethoxyphenyl group and a base.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening for reaction conditions, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, bases, and acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: Research has shown that the compound may have potential as an anti-inflammatory and antioxidant agent.
Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its interaction with proteins and nucleic acids.
Industrial Applications: The compound may be used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation by binding to their active sites and preventing their activity. Additionally, the compound may exert its anti-inflammatory and antioxidant effects by scavenging reactive oxygen species and modulating inflammatory pathways.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
Thieno[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrido[1,2-a]pyrimidine Derivatives: These compounds have a similar pyrido[1,2-a]pyrimidine core but lack the thieno group, resulting in different reactivity and applications.
Properties
Molecular Formula |
C20H17N3O4S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H17N3O4S/c1-11-5-4-8-23-17(11)22-19-13(20(23)25)10-16(28-19)18(24)21-14-7-6-12(26-2)9-15(14)27-3/h4-10H,1-3H3,(H,21,24) |
InChI Key |
SCWLELWIBIFOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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